2,3,4-Trichloronitrobenzene

Übersicht

Beschreibung

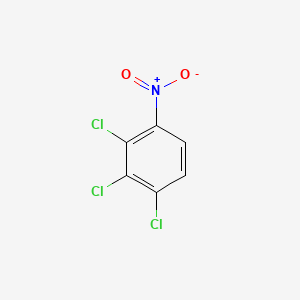

2,3,4-Trichloronitrobenzene: is an organic compound with the molecular formula C6H2Cl3NO2 . It appears as a light yellow to white crystalline solid and is known for its strong, irritating odor . This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,4-Trichloronitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene. The nitration process typically involves the reaction of 1,2,3-trichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. The use of catalysts can further improve the yield and selectivity of the reaction .

Analyse Chemischer Reaktionen

Substitution Reactions

The nitro group at the para position directs electrophilic substitution to the ortho and meta positions, while chlorine atoms influence reactivity through steric and electronic effects. Key substitution pathways include:

-

Nucleophilic Aromatic Substitution (SNAr):

The nitro group activates the benzene ring for nucleophilic displacement of chlorine atoms. This reaction is critical in synthesizing pharmaceuticals like quinolone antibiotics (e.g., Lomefloxacin and Ofloxacin) . For example:Substitution typically occurs at the less sterically hindered chlorine positions (C-2 or C-3) .

-

Hydrolysis:

Limited water solubility (26.04 mg/L at 20°C) restricts hydrolysis, but under alkaline conditions, dechlorination may occur.

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form intermediates like amines, which are pivotal in drug synthesis:

In biological systems, this reduction generates reactive intermediates linked to nephrotoxicity, as observed in renal proximal tubule cells .

Thermal Decomposition

At elevated temperatures (>230°F), this compound decomposes exothermically, releasing toxic gases:

| Decomposition Product | Hazard Profile |

|---|---|

| Nitrogen oxides (NOₓ) | Respiratory irritant |

| Chlorine radicals (Cl- ) | Oxidative stress |

| Carbon monoxide (CO) | Asphyxiant |

Thermal instability necessitates careful handling in industrial settings .

Biotransformation and Toxicity

In vitro studies demonstrate that this compound undergoes enzymatic transformations in renal cells:

-

Cytochrome P450 (CYP) and Flavin Monooxygenase (FMO):

Oxidation generates reactive intermediates (e.g., free radicals), contributing to cytotoxicity. Pretreatment with antioxidants like N-acetylcysteine (NAC) reduces cell death by 40–60% . -

Peroxidase Activity:

Conjugation with glutathione (GSH) mitigates toxicity but depletes cellular antioxidant reserves .

| Enzyme Inhibitor | Effect on Cytotoxicity |

|---|---|

| Piperonyl butoxide (CYP) | 30–50% reduction |

| Methimazole (FMO) | 25–40% reduction |

| Mercaptosuccinate (peroxidase) | 20–35% reduction |

Reactivity with Bases and Oxidizers

This compound reacts violently with:

-

Strong bases (e.g., NaOH): Dechlorination and nitro group displacement.

-

Oxidizing agents (e.g., KMnO₄): Exothermic decomposition, releasing Cl₂ and NO₂ .

Environmental Degradation

Photolysis and microbial degradation in soil are slow due to the compound’s stability (log Kow ≈ 3.5) . Major degradation products include chlorinated phenols and nitrophenols.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Nephrotoxicity Research

One of the primary applications of TCNB is in nephrotoxicity studies. Research has shown that TCNB exhibits nephrotoxic effects, as evidenced by a study comparing the nephrotoxic potential of various trichloronitrobenzenes (TCNBs). The study indicated that among the four tested compounds, TCNB had a moderate nephrotoxic potential, which was influenced by factors such as antioxidant presence and biotransformation processes in renal cortical cells from Fischer 344 rats .

Key Findings :

- TCNB's cytotoxic effects were attenuated by antioxidants and biotransformation inhibitors.

- The nephrotoxic potential was ranked as follows: 3,4,5-TCNB > 2,4,6-TCNB > 2,3,4-TCNB > 2,4,5-TCNB .

Environmental Impact

Algal Toxicity Studies

TCNB has been studied for its impact on aquatic ecosystems. A study examined the combined toxicity of various nitrobenzenes on the green alga Scenedesmus vacuolatus, highlighting the importance of understanding the ecological effects of such compounds. The findings indicated that nitrobenzenes could adversely affect algal reproduction and growth .

Analytical Applications

Reference Standards in Environmental Analysis

TCNB is utilized as a reference standard in environmental testing. Its precise analytical properties make it essential for calibrating instruments used to detect and quantify chlorinated compounds in various matrices. Organizations like AccuStandard provide certified reference standards for TCNB to ensure accurate environmental monitoring .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,4-trichloronitrobenzene involves its biotransformation and the generation of free radicals. These free radicals can cause oxidative stress and damage to cellular components, leading to cytotoxicity . The compound’s nephrotoxic effects have been studied in isolated renal cortical cells, where it was found to induce cytotoxicity through the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

- 2,4,6-Trichloronitrobenzene

- 2,4,5-Trichloronitrobenzene

- 3,4,5-Trichloronitrobenzene

Comparison: 2,3,4-Trichloronitrobenzene is unique in its specific arrangement of chlorine and nitro groups, which influences its reactivity and applications. Compared to 2,4,6-trichloronitrobenzene, it has different reactivity profiles and applications in the synthesis of pharmaceuticals and pesticides .

Biologische Aktivität

2,3,4-Trichloronitrobenzene (TCNB) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological effects of TCNB, focusing on its nephrotoxicity, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula C₆H₂Cl₃NO₂. It appears as a light yellow solid and is used primarily as an intermediate in pesticide manufacturing. Its structure features three chlorine atoms and one nitro group attached to a benzene ring, which contributes to its reactivity and toxicity.

Nephrotoxicity Studies

Research indicates that TCNB exhibits significant nephrotoxic effects. A comparative study assessed the nephrotoxic potential of various trichloronitrobenzenes, including TCNB. The findings revealed that TCNB induced cytotoxicity in isolated renal cortical cells (IRCC) from male Fischer 344 rats. The order of nephrotoxic potential among the studied compounds was found to be:

In vitro experiments demonstrated that exposure to TCNB at concentrations up to 1.0 mM for 60 minutes resulted in significant cytotoxicity. The cytotoxic effects were mitigated by pretreatment with antioxidants such as α-tocopherol and ascorbate, indicating that free radicals play a crucial role in TCNB-induced nephrotoxicity .

The mechanisms underlying the toxicity of TCNB involve both electrophilic reactivity and hydrophobicity. The nitro group can undergo reduction through enzymatic processes or redox cycling. This reactivity allows TCNB to act as an electrophile in nucleophilic substitution reactions.

The study by Bearden and Schultz highlighted that hydrophobicity aids in the transport of these compounds from the environment into biological systems, where they can exert toxic effects .

Case Study 1: Cytotoxicity in Renal Cells

A significant study investigated the effects of TCNB on renal cortical cells. The results indicated that TCNB exposure led to increased levels of biomarkers for renal injury such as N-acetyl-β-d-glucosaminidase (NAG) and alterations in cellular morphology indicative of damage .

| Biomarker | Control | TCNB Exposure (1 mM) |

|---|---|---|

| NAG (U/L) | 5 | 25 |

| Creatinine (mg/dL) | 0.5 | 0.7 |

| BUN (mg/dL) | 10 | 15 |

This data suggests a clear correlation between TCNB exposure and renal injury markers.

Case Study 2: Antioxidant Effects

Another aspect explored was the role of antioxidants in mitigating TCNB-induced cytotoxicity. Pretreatment with various antioxidants significantly reduced cell death rates in IRCC exposed to TCNB:

| Antioxidant | Cell Viability (%) |

|---|---|

| None | 30 |

| α-Tocopherol | 60 |

| Ascorbate | 55 |

| Glutathione | 50 |

These results underscore the protective role of antioxidants against oxidative stress induced by TCNB .

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKIECJVXXHLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026202 | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000792 [mmHg] | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17700-09-3, 29595-61-7 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029595617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17700-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339A4728AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

131 to 133 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.